3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid

Description

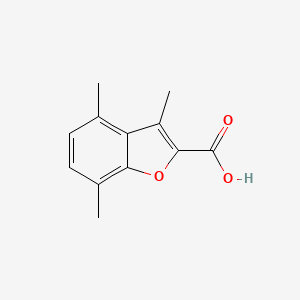

3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a fused benzofuran ring system (C₈H₅O) with three methyl groups at positions 3, 4, and 7, and a carboxylic acid moiety at position 2. The molecular formula is likely C₁₂H₁₂O₃, derived from the benzofuran backbone (C₈H₆O) with three methyl groups (+3 × CH₃) and a carboxylic acid group (+COOH).

Benzofuran-carboxylic acids are notable for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and tunable electronic properties.

Properties

IUPAC Name |

3,4,7-trimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6-4-5-7(2)10-9(6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCSQBNWYYICDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(OC2=C(C=C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653367 | |

| Record name | 3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-96-1 | |

| Record name | 3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Perkin Rearrangement of Coumarins

One of the prominent methods involves the microwave-assisted Perkin rearrangement, which facilitates the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. This approach leverages the ring contraction reaction under microwave irradiation, significantly reducing reaction times and increasing yields.

- Starting with 3-bromocoumarin derivatives, the reaction mixture is treated with sodium hydroxide in ethanol.

- Microwave irradiation at 79°C for approximately 5 minutes promotes the rearrangement.

- Acidification with hydrochloric acid precipitates the benzofuran-2-carboxylic acid.

- Yields are notably high, often exceeding 99%, with the product subliming at around 228°C.

- The method is rapid, with reaction times under 10 minutes, and suitable for scale-up.

| Step | Reagents & Conditions | Yield (%) | Product Melting Point | References |

|---|---|---|---|---|

| 1 | 3-bromocoumarin, NaOH, ethanol, microwave at 79°C | >99% | Sublimes at 228°C |

This method is particularly advantageous for synthesizing substituted benzofuran derivatives efficiently.

Synthesis via Halogenated Precursors and Cross-Coupling

Another robust strategy involves multi-step synthesis starting from halogenated salicylaldehyde derivatives, progressing through halogenation, silylation, and coupling reactions.

- Halogenation of salicylaldehyde derivatives to obtain 4-amino-3,5-dihalogenated benzoic acids.

- Conversion to benzofuran intermediates via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, utilizing boronic acids or alkynes.

- Hydrolysis or deprotection steps to yield the free carboxylic acid.

- The process allows for the introduction of methyl groups at specific positions via methylation of intermediates.

- Yields for key steps range from 70% to over 90%, with high regioselectivity.

This approach offers flexibility for introducing various substituents, including methyl groups, at desired positions on the benzofuran ring.

Construction of Benzofuran Core via Diazo Chemistry and Dehydration

A third method involves constructing the benzofuran core through diazo chemistry, followed by dehydration and oxidation steps.

- Reaction of salicylaldehyde derivatives with diazo compounds under catalysis by HBF4·OEt2 to form 3-carboxylate benzofurans.

- Dehydration in concentrated sulfuric acid yields the benzofuran-2-carboxylate.

- Subsequent hydrolysis under basic conditions affords the free acid.

- Yield of benzofuran-2-carboxylates ranges from 20% to 73%, depending on substituents.

- Final hydrolysis yields benzofuran-2-carboxylic acids with high regioselectivity.

This route is suitable for synthesizing benzofuran derivatives with various methylations and functionalizations.

Summary of Key Data and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized benzofuran derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

Research indicates that benzofuran derivatives exhibit antimicrobial and anticancer properties. Specifically, studies have shown that this compound:

- Induces apoptosis in cancer cell lines through caspase activation.

- Exhibits significant antimicrobial activity against various pathogens .

Case Study: Anticancer Activity

In vitro assays demonstrated that concentrations as low as 10 µM of this compound significantly reduced cell viability in cancer cell lines .

Medicine

The therapeutic potential of this compound is under investigation for treating skin diseases and microbial infections. Its biological activities suggest it may be effective in modulating inflammation and oxidative stress responses .

Case Study: Skin Disease Treatment

Preliminary studies indicate that compounds within this class can effectively treat conditions like psoriasis by reducing inflammation and promoting skin regeneration .

Industrial Applications

This compound is also explored for its potential in developing new materials and chemical processes. Its unique properties make it suitable for applications in:

- Polymer production

- Dye manufacturing

- Pharmaceutical formulations

Mechanism of Action

The mechanism of action of 3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

DNA Intercalation: Some derivatives can intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs Identified:

3-Methylbenzofuran-2-carboxylic acid (CAS 51264-76-7, Similarity: 0.85)

5-Methoxybenzofuran-2-carboxylic acid (CAS 4412-96-8, Similarity: 0.89)

3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid (CAS 1178181-16-2)

3,6,7-Trimethyl-1-benzofuran-2-carboxylic acid (listed in )

Comparative Analysis:

Structural and Functional Insights:

Electronic Effects :

- Methyl groups (electron-donating) in this compound likely reduce the acidity of the carboxylic acid group compared to unsubstituted benzofuran-2-carboxylic acid. In contrast, the methoxy group in 5-methoxy derivatives may enhance resonance stabilization of the carboxylate anion .

- The methanesulfonylmethyl group in CAS 1178181-16-2 introduces strong electron-withdrawing effects, increasing acidity and reactivity .

Solubility and Lipophilicity :

- The three methyl groups in this compound enhance lipophilicity, favoring membrane permeability in biological systems. This contrasts with the polar methoxy group in 5-methoxy analogs, which may improve aqueous solubility .

- The sulfonyl group in CAS 1178181-16-2 adds polarity but also steric bulk, creating a balance between solubility and bioavailability .

- Synthetic Challenges: Introducing methyl groups at adjacent positions (3,4,7) requires precise regioselective methods, such as Friedel-Crafts alkylation or directed ortho-metalation, compared to simpler mono-substituted analogs . Methanesulfonylmethyl substitution (CAS 1178181-16-2) necessitates specialized sulfonation or substitution protocols, increasing synthetic complexity .

Biological Activity

3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂O₃, with a molecular weight of approximately 204.22 g/mol. The compound features a benzofuran core fused with a carboxylic acid group at the 2-position and three methyl groups at positions 3, 4, and 7. This unique arrangement may influence its biological properties significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It exhibits notable antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress which is crucial in preventing diseases like cancer and neurodegenerative disorders.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, modulating cellular responses to inflammation and promoting cell survival.

- Target Interaction : It interacts with specific receptors or enzymes within biochemical pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

A significant area of research focuses on the anticancer potential of benzofuran derivatives, including this compound.

- Case Study 1 : A study indicated that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .

Antimicrobial Properties

The increasing resistance of bacteria to conventional antibiotics has led to the exploration of new antimicrobial agents.

- Case Study 2 : Research has shown that benzofuran derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to benzofuran structures have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Comparative Analysis of Related Compounds

To better understand the uniqueness and potential applications of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylbenzofuran-2-carboxylic acid | Methyl group at position 3 only | Simpler structure; fewer methyl groups |

| 3,6-Dimethylbenzofuran-2-carboxylic acid | Methyl groups at positions 3 and 6 | Different methyl distribution |

| Benzofuran-2-carboxylic acid | No methyl substitutions | Basic structure without additional substituents |

This table illustrates how the specific arrangement of methyl groups in this compound may enhance its biological activities compared to its analogs.

Future Directions in Research

Given its promising biological activities, further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Drug Development : Exploring its potential as a lead compound for developing new therapeutic agents targeting cancer and microbial infections.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, including functionalization of the benzofuran core. A common approach is:

Core Scaffold Preparation : Start with benzofuran-2-carboxylic acid derivatives and introduce methyl groups via alkylation or Friedel-Crafts reactions .

Regioselective Methylation : Use directing groups (e.g., carboxylic acid) to control substitution at positions 3, 4, and 3. Palladium-catalyzed C–H activation or electrophilic aromatic substitution may be employed .

Optimization : Adjust catalysts (e.g., Pd(OAc)₂ for cross-coupling), solvent polarity (DMF or THF), and temperature (80–120°C) to enhance yield and purity. Monitor via TLC or HPLC .

Q. How can purity and structural integrity of the compound be validated after synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity. Compare retention times with standards .

- Spectroscopy : Confirm structure via -NMR (methyl group signals at δ 2.1–2.5 ppm) and IR (carboxylic acid C=O stretch ~1700 cm) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H] peaks (expected m/z: 232.08 for CHO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine -NMR DEPT experiments to distinguish quaternary carbons from CH/CH groups. Use 2D-COSY or HSQC to resolve overlapping signals .

- X-ray Crystallography : For crystalline derivatives, determine absolute configuration and validate substituent positions .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-311+G(d,p) level) to identify misassignments .

Q. What strategies are recommended for quantifying this compound in complex biological matrices (e.g., wastewater, serum)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Condition with methanol/water, load pH-adjusted samples (pH 3–4 for carboxylic acid retention), and elute with methanol .

- LC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (5–95% acetonitrile in 10 min). Use MRM transitions (e.g., m/z 232 → 185 for quantification) and deuterated internal standards (if available) .

- Validation : Assess recovery (spiked samples), matrix effects, and LOD/LOQ (typically 0.1–1 ng/mL for high-sensitivity setups) .

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

- Methodological Answer :

- In Silico Prediction : Use tools like ECOSAR or TEST to estimate acute/chronic toxicity to aquatic organisms based on QSAR models .

- In Vitro Assays : Perform algal growth inhibition (OECD 201) or Daphnia mobility tests (OECD 202) at concentrations relevant to environmental exposure .

- Degradation Studies : Investigate photolysis (UV irradiation) or biodegradation (OECD 301F ready biodegradability test) to assess persistence .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Negative Controls : Incubate compound with heat-inactivated liver microsomes to rule out non-enzymatic degradation.

- Positive Controls : Use known substrates (e.g., testosterone for CYP3A4 activity) to validate enzyme functionality .

- Matrix Blanks : Include samples without NADPH to assess background interference in LC-MS analysis .

Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing false positives?

- Methodological Answer :

- Concentration Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture EC/IC. Include vehicle controls (e.g., DMSO ≤0.1%) .

- Replicates : Perform triplicate measurements per concentration to assess variability.

- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustment. Correct for multiple comparisons using Bonferroni or False Discovery Rate (FDR) methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.